![molecular formula C14H11Cl2N3S B15160306 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 671755-21-8](/img/structure/B15160306.png)
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a hydrazine-1-carbothioamide backbone. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product . The reaction conditions are relatively mild, making the synthesis process efficient and straightforward.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazines. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Aplicaciones Científicas De Investigación
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds, which are important in medicinal chemistry.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation . By targeting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-2-(5-(morpholinosulfonyl)-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide
- N-(4-chlorophenyl)-2-(phenylglycyl)hydrazine-1-carbothioamide
Uniqueness
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide stands out due to its dual 4-chlorophenyl groups, which enhance its biological activity and chemical reactivity. Compared to similar compounds, it exhibits higher potency in inhibiting cancer cell growth and has broader antimicrobial activity .
Propiedades
Número CAS |
671755-21-8 |
|---|---|
Fórmula molecular |
C14H11Cl2N3S |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
[bis(4-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H11Cl2N3S/c15-11-5-1-9(2-6-11)13(18-19-14(17)20)10-3-7-12(16)8-4-10/h1-8H,(H3,17,19,20) |
Clave InChI |
VFGWXSNJRBWMCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=NNC(=S)N)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


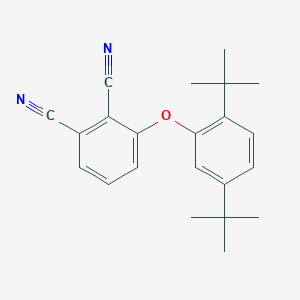

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
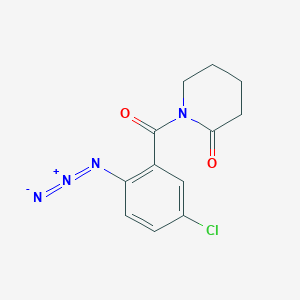
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
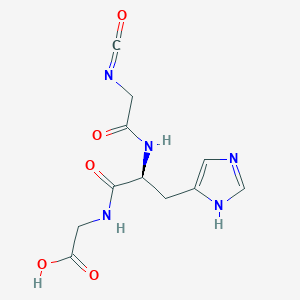
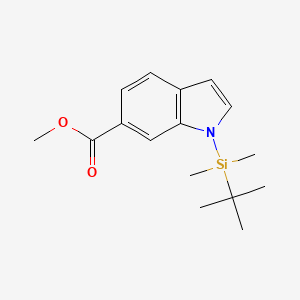
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
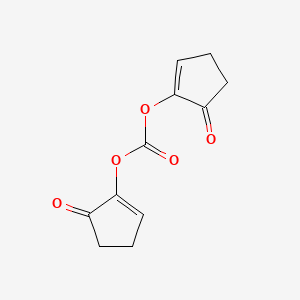
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
